molecular formula C20H21ClFNO4S B11413889 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

Cat. No.: B11413889
M. Wt: 425.9 g/mol
InChI Key: BVIHHCTZJKEMLM-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-CHLORO-3-METHYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE include other phenoxy derivatives and thiolane-based compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of interest for further research.

Properties

Molecular Formula

C20H21ClFNO4S

Molecular Weight

425.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H21ClFNO4S/c1-14-10-17(6-7-18(14)21)27-12-20(24)23(16-8-9-28(25,26)13-16)11-15-4-2-3-5-19(15)22/h2-7,10,16H,8-9,11-13H2,1H3

InChI Key

BVIHHCTZJKEMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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